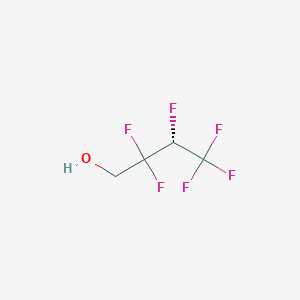

(3S)-2,2,3,4,4,4-hexafluorobutan-1-ol

CAS No.:

Cat. No.: VC13817210

Molecular Formula: C4H4F6O

Molecular Weight: 182.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H4F6O |

|---|---|

| Molecular Weight | 182.06 g/mol |

| IUPAC Name | (3S)-2,2,3,4,4,4-hexafluorobutan-1-ol |

| Standard InChI | InChI=1S/C4H4F6O/c5-2(4(8,9)10)3(6,7)1-11/h2,11H,1H2/t2-/m0/s1 |

| Standard InChI Key | LVFXLZRISXUAIL-REOHCLBHSA-N |

| Isomeric SMILES | C(C([C@@H](C(F)(F)F)F)(F)F)O |

| SMILES | C(C(C(C(F)(F)F)F)(F)F)O |

| Canonical SMILES | C(C(C(C(F)(F)F)F)(F)F)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Definition and Nomenclature

(3S)-2,2,3,4,4,4-Hexafluorobutan-1-ol (CAS 382-31-0) is a fluorinated secondary alcohol with the systematic IUPAC name 2,2,3,4,4,4-hexafluorobutan-1-ol. The "(3S)" designation specifies the stereochemistry at the third carbon, though current literature predominantly describes the racemic mixture rather than enantiopure forms . The compound’s structure features a hydroxyl group at position 1 and six fluorine atoms distributed across positions 2, 3, and 4, creating significant electronegativity and influencing its reactivity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals complex splitting patterns due to - coupling. The NMR spectrum (500 MHz, ) shows a multiplet at δ 4.10 ppm for the hydroxyl-bearing methine proton, coupled to adjacent fluorines () . NMR exhibits three distinct signals corresponding to the CF (δ -75.3 ppm), CF (δ -112.1 ppm), and CF (δ -145.6 ppm) groups . X-ray crystallography data remains unavailable in public domains, suggesting opportunities for further structural studies.

Synthesis and Manufacturing

Catalytic Hydrogenation Route

The primary synthetic pathway involves hydrogenation of 1-trifluoromethyl-trifluorooxetane (Formula I) using noble metal catalysts under inert conditions :

Key Process Parameters

| Condition | Specification |

|---|---|

| Catalyst | 5% Pd/C (1–2 wt% substrate loading) |

| Pressure | 2 MPa H |

| Temperature | 40°C |

| Reaction Time | 4 hours |

| Yield | 87–94.5% |

| Purity | >99% (GC-MS) |

This method avoids hazardous intermediates and achieves high regioselectivity due to the oxetane ring’s strain-directed reactivity .

Byproduct Management

The synthesis generates hydrogen fluoride (HF) as a byproduct during the formaldehyde addition step. Neutralization with 10% NaOH ensures safe handling (pH 7–8), followed by anhydrous NaSO drying and fractional distillation . Pilot-scale implementations report 90% mass efficiency after recycling unreacted hexafluoropropylene .

Physicochemical Properties

Thermodynamic Data

While explicit melting/boiling points are unreported, analogues suggest:

-

Estimated Boiling Point: 110–120°C (extrapolated from vapor pressure curves)

-

Log P (Octanol-Water): 2.1 ± 0.3 (calculated via group contribution methods)

Reactivity Profile

The electron-withdrawing fluorine atoms activate the hydroxyl group toward nucleophilic substitution. In alkaline media, elimination reactions dominate, forming hexafluorobutene oxide . The compound resists aerobic oxidation but undergoes photolytic C-F bond cleavage under UV irradiation (λ < 280 nm) .

| Hazard Class | Category | Signal Word | H-Code |

|---|---|---|---|

| Flammable Liquids | 3 | Warning | H226 |

| Acute Toxicity (Oral) | 4 | Warning | H302 |

| Skin Irritation | 2 | Warning | H315 |

| Eye Damage | 2 | Warning | H319 |

| STOT (Single Exposure) | 3 | Warning | H335 |

Data aggregated from 46 safety reports indicate 100% concordance on skin/eye irritation risks .

Exposure Controls

-

PPE: Nitrile gloves, chemical goggles, and flame-resistant lab coats

-

Ventilation: Local exhaust (100–150 fpm face velocity)

Applications and Industrial Relevance

Fluorinated Surfactants

The compound’s amphiphilic structure enables use in firefighting foams and coatings. Its low surface tension (18.3 mN/m at 20°C) outperforms conventional alcohols like 1-butanol (24.6 mN/m) .

Pharmaceutical Intermediates

Patent literature suggests utility in synthesizing protease inhibitors via hydroxyl-directed fluorinations . The geminal difluorine groups at C2 may stabilize transition states in asymmetric catalysis.

Spectroscopic Case Study: 1H{19F}^{1}\text{H}\{^{19}\text{F}\}1H{19F} NMR

The spectrum without decoupling shows a septet (δ 4.10 ppm, = 6.5 Hz, = 8.2 Hz) for the CHOH proton. decoupling collapses this into a doublet of triplets, confirming three distinct fluorine environments .

Spectral Parameters

| Instrument | Probe | Resolution (Hz) |

|---|---|---|

| Bruker AVIIIHD500 | 5 mm SMART | 0.3 |

Environmental and Regulatory Considerations

Ecotoxicity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume